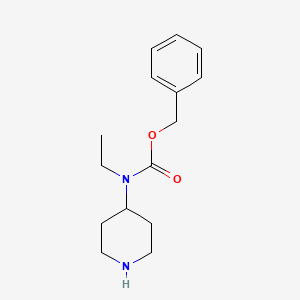

Benzyl ethyl(piperidin-4-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-ethyl-N-piperidin-4-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-17(14-8-10-16-11-9-14)15(18)19-12-13-6-4-3-5-7-13/h3-7,14,16H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACQTFOLDNTZPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCNCC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl ethyl(piperidin-4-yl)carbamate: A Strategic Scaffold in Medicinal Chemistry and Drug Discovery

Executive Summary In modern drug discovery, the architectural complexity of target therapeutics requires building blocks that offer high degrees of synthetic flexibility and regiocontrol. Benzyl ethyl(piperidin-4-yl)carbamate (CAS: 220395-87-9)[1] is a highly versatile, orthogonally protected diamine scaffold. Featuring a central piperidine ring with a free secondary amine at the 1-position and a carbamate-protected ethylamine at the 4-position, this molecule serves as a critical linchpin for constructing multi-targeted pharmacophores, including G-protein coupled receptor (GPCR) ligands and kinase inhibitors.

As a Senior Application Scientist, I have structured this technical whitepaper to detail the physicochemical properties, the causality behind its orthogonal reactivity, and field-proven, self-validating experimental workflows for its application in drug development.

Physicochemical Properties & Safety Profile

Understanding the baseline physical and chemical properties of a scaffold is critical for predicting its behavior in various solvent systems and biological assays. The compound presents as a stable, lipophilic oil at room temperature[2], making it highly soluble in standard organic solvents (DCM, EtOAc, DMF) while requiring specific storage conditions to prevent degradation.

Table 1: Quantitative & Qualitative Properties

| Property | Value | Source |

| Chemical Name | Benzyl ethyl(piperidin-4-yl)carbamate | [1] |

| CAS Registry Number | 220395-87-9 | [1] |

| Molecular Formula | C15H22N2O2 | [1] |

| Molecular Weight | 262.35 g/mol | [1] |

| Physical Appearance | Yellow to pale yellow oil | [2] |

| Storage Conditions | 4 °C to 8 °C (Sealed, dry environment) | [2] |

| Purity Standard | ≥ 98% (HPLC/LC-MS) | [3] |

| Stability & Hazards | Stable under normal conditions. Incompatible with strong oxidizing agents. | [4] |

| Decomposition Byproducts | Thermal decomposition releases CO, CO₂, and NOₓ. | [5] |

The Logic of Orthogonal Protection

The true value of Benzyl ethyl(piperidin-4-yl)carbamate lies in its orthogonal protection strategy .

In complex molecule synthesis, chemists must differentiate between two reactive nitrogen centers: the piperidine ring nitrogen and the exocyclic amine. By masking the exocyclic ethylamine with a Carboxybenzyl (Cbz) group, the molecule achieves a state of controlled reactivity.

-

Why Cbz? The Cbz group is highly robust. It is completely stable to the acidic conditions (e.g., TFA, HCl) that would typically cleave a Boc group, and it resists the mildly basic conditions used to remove Fmoc groups.

-

Causality in Synthesis: This stability allows the free piperidine nitrogen to act as the exclusive nucleophile during initial functionalization steps (such as Buchwald-Hartwig cross-coupling or reductive amination). Once the piperidine core is successfully anchored to the primary pharmacophore, the Cbz group can be cleanly cleaved via palladium-catalyzed hydrogenolysis, an exceptionally mild process that leaves amides, ethers, and most other functional groups intact.

Fig 1. De novo synthetic workflow of the orthogonally protected piperidine scaffold.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , meaning the reaction provides intrinsic feedback regarding its success or failure before complex instrumental analysis is required.

Protocol A: Regioselective N-Alkylation of the Piperidine Core

Objective: To attach an aryl or alkyl pharmacophore exclusively to the free piperidine nitrogen.

-

Preparation: Dissolve 1.0 equivalent of Benzyl ethyl(piperidin-4-yl)carbamate in anhydrous acetonitrile (0.2 M concentration).

-

Acid Scavenging: Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Causality: The alkylation process generates hydrohalic acid (e.g., HBr). K₂CO₃ acts as an insoluble acid scavenger, neutralizing the acid to prevent the protonation of the piperidine amine, thereby driving the equilibrium toward the product.

-

Alkylation: Add 1.1 equivalents of the target alkyl halide dropwise at 0 °C, then warm to room temperature and stir for 12 hours.

-

Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a ninhydrin stain. The starting material contains a secondary amine and will stain a deep purple. The successful N-alkylated product is a tertiary amine and will not react with ninhydrin. The disappearance of the purple spot provides immediate, binary visual confirmation of reaction completion.

-

Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash chromatography.

Protocol B: Catalytic Hydrogenolysis (Cbz Cleavage)

Objective: To unmask the secondary ethylamine for the final synthetic elaboration.

-

Preparation: Dissolve the N-alkylated intermediate in degassed methanol.

-

Catalyst Addition: Under a strict argon atmosphere, carefully add 10% w/w Palladium on Carbon (Pd/C). Safety Causality: Dry Pd/C is highly pyrophoric when exposed to oxygen and solvent vapors. The argon blanket prevents spontaneous ignition[4].

-

Hydrogenation: Purge the reaction flask with H₂ gas three times, then maintain under an H₂ balloon. Stir vigorously at room temperature for 4–6 hours.

-

Self-Validation Check: The cleavage of the Cbz group releases toluene and carbon dioxide (CO₂). The macroscopic evolution of CO₂ gas bubbles confirms reaction initiation. Post-reaction, spotting the product on a TLC plate and applying ninhydrin will yield a positive purple stain, confirming the unmasking of the secondary ethylamine.

-

Workup: Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield the reactive secondary amine.

Applications in Target-Directed Drug Design

In medicinal chemistry, the piperidine ring is considered a "privileged scaffold." When targeting GPCRs, the basic nitrogen of the piperidine ring frequently forms a critical salt bridge with conserved aspartate residues within the receptor's transmembrane binding pocket.

By utilizing Benzyl ethyl(piperidin-4-yl)carbamate, researchers can independently optimize two distinct vectors of the drug molecule:

-

The Receptor Anchoring Domain: Built off the piperidine nitrogen.

-

The Effector Domain: Built off the exocyclic ethylamine after Cbz deprotection, allowing the molecule to project into auxiliary hydrophobic or solvent-exposed pockets to achieve subtype selectivity.

Fig 2. Application of the scaffold in multi-step target-directed drug design.

Sources

An In-depth Technical Guide to Benzyl (1-ethylpiperidin-4-yl)carbamate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of benzyl (1-ethylpiperidin-4-yl)carbamate, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. The guide elucidates the structural features and IUPAC nomenclature of this molecule, addressing potential ambiguities in its naming. A detailed, logical synthesis pathway is presented, grounded in established organic chemistry principles, along with a discussion of the rationale behind the selection of reagents and reaction conditions. Furthermore, this document explores the prospective applications of benzyl (1-ethylpiperidin-4-yl)carbamate as a key building block in the design and discovery of novel therapeutic agents and advanced materials.

Introduction: Unveiling Benzyl (1-ethylpiperidin-4-yl)carbamate

The piperidine scaffold is a cornerstone in modern drug discovery, forming the structural basis for a vast array of therapeutic agents due to its ability to confer favorable physicochemical properties and engage in specific interactions with biological targets.[1] The title compound, benzyl (1-ethylpiperidin-4-yl)carbamate, is a derivative of this privileged structure, incorporating a carbamate functional group protected by a benzyl moiety and an ethyl substitution on the piperidine nitrogen. This unique combination of structural features makes it a valuable intermediate for creating diverse molecular architectures with potential applications in pharmaceuticals, agriculture, and materials science.[2]

This guide aims to provide a detailed technical resource for researchers, clarifying the structure and nomenclature of benzyl (1-ethylpiperidin-4-yl)carbamate and offering a scientifically sound, albeit inferred, pathway for its synthesis and characterization.

Structure and Nomenclature

The nomenclature of substituted piperidines can sometimes lead to ambiguity. The user-provided topic, "Benzyl ethyl(piperidin-4-yl)carbamate," could potentially describe two distinct isomers. This section clarifies these structures and establishes the correct IUPAC name for the most plausible and commercially available compound.

Deciphering the Name: Positional Isomerism

The ambiguity in the name "benzyl ethyl(piperidin-4-yl)carbamate" arises from the unspecified position of the ethyl group. The two most likely interpretations are:

-

Isomer 1: The ethyl group is attached to the nitrogen atom of the piperidine ring.

-

Isomer 2: The ethyl group is attached to the nitrogen atom of the carbamate group.

Based on chemical supplier information and common synthetic routes, Isomer 1 is the more prevalent and likely intended compound.[2]

IUPAC Name and Structural Elucidation

The correct IUPAC name for Isomer 1 is benzyl (1-ethylpiperidin-4-yl)carbamate .

The structure consists of a central piperidine ring with an ethyl group at the 1-position (the nitrogen atom). At the 4-position of the piperidine ring, there is a carbamate group. The nitrogen of this carbamate is attached to the piperidine ring, and the oxygen of the carbamate is part of a benzyloxycarbonyl (Cbz or Z) protecting group.

For clarity, the alternative isomer (Isomer 2) would be named benzyl ethyl(piperidin-4-yl)carbamate . In this case, the ethyl group is on the carbamate nitrogen, and the piperidine nitrogen is unsubstituted.

This guide will focus on benzyl (1-ethylpiperidin-4-yl)carbamate .

Chemical and Physical Properties

A summary of the key chemical and physical properties of benzyl (1-ethylpiperidin-4-yl)carbamate is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [2] |

| Molecular Weight | 262.35 g/mol | [2] |

| Appearance | Yellow to pale yellow oil | [3] |

| Storage Conditions | 4 to 8 °C | [3] |

Synthesis and Characterization

Retrosynthetic Analysis

A retrosynthetic analysis of benzyl (1-ethylpiperidin-4-yl)carbamate suggests a straightforward disconnection at the carbamate and the N-ethyl bond of the piperidine ring.

This analysis indicates that the target molecule can be synthesized from 4-amino-1-ethylpiperidine and benzyl chloroformate. The 4-amino-1-ethylpiperidine, in turn, can be prepared from 1-ethylpiperidin-4-one via reductive amination.

Proposed Synthetic Pathway

The proposed forward synthesis is a robust two-step process.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Amino-1-ethylpiperidine (Reductive Amination)

Reductive amination is a powerful method for the formation of amines from a carbonyl compound and an amine or ammonia.[4] In this step, 1-ethylpiperidin-4-one is reacted with ammonia in the presence of a reducing agent.

-

Rationale: The reaction proceeds via the in-situ formation of an imine intermediate from the ketone and ammonia, which is then reduced to the primary amine. Hydrogenation over a Raney Nickel catalyst is a common and effective method for this transformation.[5]

-

Protocol:

-

To a solution of 1-ethylpiperidin-4-one in a suitable solvent (e.g., methanol or ethanol) saturated with ammonia, add a catalytic amount of Raney Nickel.

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully filter the catalyst from the reaction mixture.

-

Concentrate the filtrate under reduced pressure to yield crude 4-amino-1-ethylpiperidine, which can be used in the next step without further purification or can be purified by distillation.

-

Step 2: Synthesis of Benzyl (1-ethylpiperidin-4-yl)carbamate (N-Protection)

The final step involves the protection of the newly formed primary amine as a benzyl carbamate. Benzyl chloroformate is a common reagent for introducing the benzyloxycarbonyl (Cbz) protecting group.[6]

-

Rationale: The amino group of 4-amino-1-ethylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the HCl generated during the reaction.

-

Protocol:

-

Dissolve 4-amino-1-ethylpiperidine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of benzyl chloroformate in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure benzyl (1-ethylpiperidin-4-yl)carbamate.

-

Characterization

While specific spectral data for the title compound is not available in the searched literature, the expected characteristic signals in NMR and IR spectroscopy can be predicted based on its structure.

-

¹H NMR: Expected signals would include those for the ethyl group on the piperidine nitrogen (a triplet and a quartet), the protons of the piperidine ring, the proton attached to the carbamate nitrogen (which may be broad), the benzylic protons of the Cbz group (a singlet), and the aromatic protons of the phenyl ring.

-

¹³C NMR: Characteristic signals would be observed for the carbonyl carbon of the carbamate, the carbons of the piperidine ring, the ethyl group carbons, the benzylic carbon, and the aromatic carbons.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the carbamate group would be expected around 1680-1720 cm⁻¹. An N-H stretching vibration may also be observed around 3300 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

Piperidine derivatives are integral to the development of a wide range of pharmaceuticals.[1] Benzyl (1-ethylpiperidin-4-yl)carbamate, as a functionalized piperidine, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The presence of the carbamate group allows for the controlled deprotection of the amino functionality, enabling further synthetic modifications. The ethyl group on the piperidine nitrogen can influence the basicity and lipophilicity of the molecule, which are critical parameters for drug-like properties.

While specific examples of drugs synthesized from benzyl (1-ethylpiperidin-4-yl)carbamate are not detailed in the available literature, its structural motifs are found in compounds targeting a variety of biological systems. For instance, N-substituted piperidines are common in central nervous system (CNS) active agents, and carbamate functionalities are present in numerous approved drugs.[7]

The logical workflow for the utilization of this compound in a drug discovery program would involve:

Conclusion

Benzyl (1-ethylpiperidin-4-yl)carbamate is a strategically important building block for synthetic and medicinal chemists. This guide has provided a clear elucidation of its structure and IUPAC name, distinguishing it from potential isomers. A robust and logical two-step synthesis has been proposed, based on established and reliable chemical transformations. While the direct applications of this specific compound in marketed drugs are not yet documented in readily available literature, its structural components are prevalent in a wide range of biologically active molecules. As such, benzyl (1-ethylpiperidin-4-yl)carbamate represents a valuable tool for the exploration of new chemical space in the ongoing quest for novel and effective therapeutic agents and functional materials. Further research into the synthesis of libraries based on this scaffold is warranted to fully explore its potential.

Sources

The Piperidine Scaffold in Rational Drug Design: Conformational Dynamics, ADME Optimization, and Synthetic Workflows

Executive Summary

Piperidine is a ubiquitous six-membered saturated nitrogen heterocycle, consistently ranking among the most frequently utilized ring systems in both FDA- and EMA-approved pharmaceuticals[1][2]. Its prevalence in blockbuster drugs—ranging from CNS agents like donepezil and haloperidol to targeted oncology therapeutics—stems from its predictable chair conformation and its basic amine center. These properties provide excellent three-dimensional vector projection for substituents and enable the formation of critical salt bridges with target proteins. However, the inherent physicochemical properties of unsubstituted piperidine present significant challenges in late-stage lead optimization, particularly regarding cardiotoxicity. This whitepaper details the mechanistic rationale behind piperidine functionalization, strategies for mitigating off-target liabilities, and the self-validating experimental workflows required to optimize this critical scaffold.

Physicochemical Profiling: The Double-Edged Sword of Basicity

The unsubstituted piperidine ring possesses a high pKa of approximately 11.1, ensuring that the nitrogen atom is predominantly protonated (cationic) at physiological pH (7.4)[3][4].

The Causality of Target Engagement vs. Toxicity: From a pharmacodynamic perspective, this protonated state is highly desirable for CNS and GPCR targets. The cationic nitrogen readily forms robust salt bridges with conserved acidic residues (e.g., aspartate) within receptor binding pockets. However, this exact physicochemical profile—high basicity coupled with high lipophilicity (logP)—is the classic pharmacophore for the human Ether-à-go-go-Related Gene (hERG) potassium channel[5].

Protonated amines interact strongly with aromatic residues (specifically Tyr652 and Phe656) lining the inner cavity of the hERG channel pore via cation-π and π-π stacking interactions. Inhibition of hERG delays myocardial repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes arrhythmias[5][6]. Consequently, controlling the pKa and lipophilicity of piperidine-containing leads is a central dogma in medicinal chemistry.

Strategic Mitigation of hERG Liabilities

To decouple primary target potency from hERG toxicity, medicinal chemists employ rational structural modifications to tune the electronic and steric environment of the piperidine nitrogen.

-

pKa Attenuation via Fluorination: The introduction of electron-withdrawing fluorine atoms (e.g., 3-fluoro or 4,4-difluoropiperidine) exerts a strong inductive effect (-I) through the σ-bond framework. This systematically lowers the electron density on the nitrogen, reducing its basicity (pKa) and subsequently diminishing its affinity for the hERG channel pore[4][5].

-

Steric Shielding: Incorporating bulky alkyl groups adjacent to the basic nitrogen (e.g., α-methyl or tetramethyl substitutions) sterically hinders the amine's ability to optimally align with the hERG pore residues, effectively reducing binding affinity even if the pKa remains relatively high[5].

-

Scaffold Hopping: Transitioning from a piperidine to a piperazine ring introduces a second heteroatom. This modification lowers the overall pKa of the basic center and significantly reduces lipophilicity, often rescuing a toxic chemotype while maintaining the required exit vectors for target binding[1][5].

Workflow for mitigating piperidine-induced hERG liabilities via physicochemical tuning.

Quantitative Impact of Structural Modifications

The following table summarizes the predictable shifts in physicochemical properties when modifying the parent piperidine scaffold.

| Scaffold / Modification | Typical pKa | Lipophilicity (clogP) Impact | hERG Liability Risk | Primary Rationale in Drug Design |

| Unsubstituted Piperidine | ~11.1 | Baseline | High | Strong salt-bridge formation |

| 3-Fluoropiperidine | ~9.0 - 9.5 | Decreased | Moderate | Attenuate basicity via -I effect[4] |

| 4,4-Difluoropiperidine | ~7.5 - 8.5 | Decreased | Low | Maximize basicity reduction[4] |

| Piperazine | ~9.8 (N1) | Significantly Decreased | Low to Moderate | Scaffold hop; lower logP/pKa[5] |

| 2,2,6,6-Tetramethylpiperidine | ~11.1 | Increased | Low | Steric shielding of basic amine[3] |

Experimental Methodologies

Protocol 1: Automated Patch-Clamp Electrophysiology for hERG Validation

To validate the success of hERG mitigation strategies, automated patch-clamp electrophysiology is employed. Unlike radioligand binding assays, this functional assay measures the actual transmembrane ion flux, providing a true reflection of channel blockade[5][6].

Self-Validating Logic: The protocol relies on strict internal quality control (QC) metrics. Without monitoring membrane resistance (Rm) and series resistance (Rs), leak currents can masquerade as channel block, leading to false positives or masking true liabilities[6].

-

Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency to ensure optimal membrane health.

-

Compound Preparation: Prepare serial dilutions of the piperidine analogs in extracellular recording buffer (containing 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4).

-

Electrophysiological Recording:

-

Apply a voltage step protocol: Depolarize the membrane from a holding potential of -80 mV to +20 mV for 2 seconds to open and inactivate the channels.

-

Repolarize to -50 mV for 2 seconds to elicit the outward hERG tail current.

-

Perfuse the test compound and record the steady-state inhibition of the tail current.

-

-

Data Validation (Critical Step): Exclude any recording sweeps where the membrane resistance (Rm) drops below 200 MΩ or the series resistance (Rs) exceeds 20 MΩ. Calculate the IC50 only from cells passing these strict QC thresholds[6].

Protocol 2: Late-Stage Reductive Amination for Piperidine Derivatization

Reductive amination is a highly reliable, late-stage functionalization technique used to append piperidine derivatives to complex molecular cores, allowing rapid SAR exploration.

-

Iminium Ion Formation: Dissolve the carbonyl precursor (aldehyde or ketone, 1.0 eq) and the functionalized piperidine (e.g., 4-fluoropiperidine, 1.2 eq) in anhydrous dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate the dehydration and formation of the electrophilic iminium intermediate. Stir at room temperature for 2 hours.

-

Hydride Reduction: Cool the reaction to 0°C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq). The bulky, mild nature of this reducing agent ensures selective reduction of the iminium ion over unreacted aldehydes/ketones.

-

Quench and Purification: Stir for 12 hours at room temperature. Quench the reaction with saturated aqueous NaHCO3 to neutralize the acid and decompose excess reductant. Extract the basic piperidine product into dichloromethane (DCM), dry over Na2SO4, and purify via reverse-phase preparative HPLC.

Synthetic logic for late-stage reductive amination of piperidine scaffolds.

Sources

- 1. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Early identification of hERG liability in drug discovery programs by automated patch clamp [frontiersin.org]

Methodological & Application

Application Note: Scalable Synthesis and Orthogonal Deprotection of Benzyl ethyl(piperidin-4-yl)carbamate

Strategic Rationale & Molecular Architecture

Benzyl ethyl(piperidin-4-yl)carbamate (CAS: 220395-87-9) is a highly versatile, orthogonally protected diamine building block widely utilized in medicinal chemistry and drug development. The architecture of this molecule features a free endocyclic secondary amine (the piperidine nitrogen) and a carbobenzyloxy (Cbz)-protected exocyclic secondary amine.

To achieve this specific substitution pattern without regiochemical scrambling or polymerization, a three-step linear sequence is employed starting from commercially available 1-Boc-4-piperidone. The causality of this route relies on strict orthogonal protecting group logic . The tert-butyloxycarbonyl (Boc) group provides temporary protection for the piperidine nitrogen, which is orthogonal to the Cbz group introduced later[1],[2]. This ensures that the final acidic deprotection step selectively reveals the piperidine nitrogen while leaving the exocyclic ethylamine fully masked[3].

Fig 1: Three-step synthetic workflow for Benzyl ethyl(piperidin-4-yl)carbamate.

Self-Validating Experimental Protocols

Step 1: Reductive Amination

Objective: Condensation of 1-Boc-4-piperidone with ethylamine to form 1-Boc-4-(ethylamino)piperidine[4],[5]. Mechanistic Insight: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride because of its milder reducing power. It selectively reduces the transient iminium ion intermediate without prematurely reducing the starting ketone[4]. The addition of a catalytic amount of acetic acid accelerates iminium formation, driving the equilibrium forward.

Step-by-Step Methodology:

-

Charge a dry 500 mL round-bottom flask with 1-Boc-4-piperidone (10.0 g, 50.2 mmol, 1.0 eq) and 1,2-dichloroethane (DCE, 150 mL).

-

Add ethylamine solution (2.0 M in THF, 30.1 mL, 60.2 mmol, 1.2 eq) and glacial acetic acid (0.29 mL, 5.0 mmol, 0.1 eq). Stir at 20°C for 30 minutes to allow imine/iminium equilibration[6].

-

Portion-wise, add NaBH(OAc)3 (15.9 g, 75.3 mmol, 1.5 eq) over 15 minutes. Ensure the internal temperature remains below 30°C.

-

Self-Validation (IPC): Monitor via TLC (Ninhydrin stain). The ketone starting material (Rf ~0.6 in 1:1 Hexanes/EtOAc) must completely disappear, replaced by a strongly ninhydrin-positive spot (Rf ~0.2) indicating the secondary amine.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO3 (100 mL)[4]. Extract the aqueous layer with dichloromethane (DCM, 2 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Step 2: N-Cbz Protection

Objective: Mask the highly nucleophilic exocyclic secondary amine using Benzyl chloroformate (Cbz-Cl)[1]. Mechanistic Insight: Cbz-Cl is a highly reactive acylating agent. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct, preventing the premature acidic cleavage of the Boc group[1],[7]. The Cbz group is chosen because it is completely stable to the acidic conditions required for subsequent Boc removal, providing true orthogonality[2].

Step-by-Step Methodology:

-

Dissolve the crude 1-Boc-4-(ethylamino)piperidine (assumed 50.2 mmol, 1.0 eq) in anhydrous DCM (150 mL) and cool to 0°C in an ice bath.

-

Add DIPEA (17.5 mL, 100.4 mmol, 2.0 eq).

-

Dropwise, add Benzyl chloroformate (Cbz-Cl, 7.9 mL, 55.2 mmol, 1.1 eq) via an addition funnel. Maintain the internal temperature below 5°C during the addition.

-

Remove the ice bath, warm to room temperature, and stir for 2 hours.

-

Self-Validation (IPC): LC-MS analysis must show complete conversion to the desired mass [M+H]+ = 363.2. The product spot on TLC will be UV-active (due to the benzyl ring) and ninhydrin-negative, confirming the consumption of the free amine.

-

Wash the organic layer sequentially with 0.5 M HCl (100 mL), saturated NaHCO3 (100 mL), and brine (100 mL). Dry over Na2SO4 and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to afford the fully protected intermediate.

Fig 2: Orthogonal protecting group logic enabling selective endocyclic amine deprotection.

Step 3: Selective N-Boc Deprotection

Objective: Cleave the Boc group to yield the target Benzyl ethyl(piperidin-4-yl)carbamate[3]. Mechanistic Insight: The Boc group is highly sensitive to strong acids, decomposing into isobutylene and carbon dioxide gas[2]. 4M HCl in dioxane is preferred over Trifluoroacetic acid (TFA) because it directly yields the easily handled, crystalline hydrochloride salt of the product[3],[5].

Step-by-Step Methodology:

-

Dissolve 1-Boc-4-(N-ethyl-N-Cbz-amino)piperidine (15.0 g, 41.4 mmol, 1.0 eq) in a minimal amount of DCM (30 mL).

-

Add 4M HCl in dioxane (103.5 mL, 414.0 mmol, 10.0 eq). Stir at room temperature for 2-3 hours[5].

-

Self-Validation (IPC): Observe the reaction mixture; the cessation of gas evolution (CO2 and isobutylene) indicates the reaction is nearing completion. LC-MS must indicate the disappearance of the starting material and the appearance of the product mass [M+H]+ = 263.2.

-

Concentrate the reaction mixture under reduced pressure to remove dioxane and excess HCl.

-

Triturate the resulting highly viscous oil/solid with diethyl ether (100 mL). Filter the resulting white precipitate, wash with additional ether, and dry under high vacuum to afford Benzyl ethyl(piperidin-4-yl)carbamate hydrochloride.

Quantitative Data & Stoichiometric Summaries

Table 1: Reagent Stoichiometry and Reaction Parameters

| Step | Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function |

| 1 | 1-Boc-4-piperidone | 199.25 | 1.0 | 10.0 g | Starting Material |

| 1 | Ethylamine (2M in THF) | 45.08 | 1.2 | 30.1 mL | Nucleophile |

| 1 | NaBH(OAc)3 | 211.94 | 1.5 | 15.9 g | Reducing Agent |

| 2 | 1-Boc-4-(ethylamino)piperidine | 228.33 | 1.0 | ~11.4 g | Intermediate 1 |

| 2 | Benzyl chloroformate (Cbz-Cl) | 170.59 | 1.1 | 7.9 mL | Protecting Agent |

| 2 | DIPEA | 129.24 | 2.0 | 17.5 mL | Acid Scavenger |

| 3 | 1-Boc-4-(N-ethyl-N-Cbz-amino)pip. | 362.47 | 1.0 | 15.0 g | Intermediate 2 |

| 3 | 4M HCl in Dioxane | 36.46 | 10.0 | 103.5 mL | Deprotecting Agent |

Table 2: Expected Analytical Signatures (Self-Validation Metrics)

| Compound | TLC Rf (Stain) | LC-MS [M+H]+ | Key 1H-NMR Signatures (CDCl3) |

| 1-Boc-4-piperidone | 0.60 (Ninhydrin -) | 200.1 | 2.44 (t, 4H, piperidine CH2) |

| Intermediate 1 | 0.20 (Ninhydrin +) | 229.2 | 1.10 (t, 3H, ethyl CH3), 1.45 (s, 9H, Boc) |

| Intermediate 2 | 0.55 (UV +, Nin -) | 363.2 | 5.12 (s, 2H, benzyl CH2), 7.35 (m, 5H, Ar-H) |

| Target Molecule (HCl) | 0.10 (UV +, Nin +) | 263.2 | 5.15 (s, 2H, benzyl CH2), 8.50-9.00 (br, 2H, NH2+) |

(Note: TLC Rf values are approximate, based on a 1:1 Hexanes/Ethyl Acetate mobile phase. The target molecule requires a highly polar eluent like 10% MeOH in DCM with 1% NH4OH for proper migration).

References

-

Benzyl chloroformate - Grokipedia. Grokipedia. 1

-

1-Boc-4-piperidone - Benchchem. BenchChem Technical Support Center. 4

-

11.3 Protecting groups - Organic Chemistry II. Fiveable. 2

-

ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ResearchGate. 7

-

Available Synple Chem Reagent Cartridges. Synple Chem.3

-

INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME - EP 2766352 B1. European Patent Office. 5

-

CN101090902B - Cgrp receptor antagonists. Google Patents. 6

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. fiveable.me [fiveable.me]

- 3. Available Synple Chem Reagent Cartridges [synplechem.com]

- 4. 1-Boc-4-piperidone | 79099-07-3 | Benchchem [benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN101090902B - Cgrp receptor antagonists - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

using Benzyl ethyl(piperidin-4-yl)carbamate in peptide synthesis

Application Note: Utilization of Benzyl ethyl(piperidin-4-yl)carbamate in Advanced Peptidomimetic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Benzyl ethyl(piperidin-4-yl)carbamate (CAS: 220395-87-9)

Introduction & Chemical Rationale

The integration of organic carbamates into peptide backbones has become a cornerstone of modern drug design. Carbamates act as highly stable peptide bond surrogates, offering superior proteolytic resistance and enhanced cellular permeability [1]. Among the diverse array of carbamate-bearing building blocks, Benzyl ethyl(piperidin-4-yl)carbamate represents a highly versatile, bifunctional scaffold for peptidomimetic synthesis.

Structurally, this molecule features a piperidine ring with a free secondary amine at position 1, and an exocyclic N-ethyl amine that is protected by a carboxybenzyl (Cbz or Z) group. This specific architecture provides a strategic advantage in Solid-Phase Peptide Synthesis (SPPS):

-

The Free Piperidine Amine: Acts as a nucleophile for amide bond formation with a carboxylic acid (e.g., an amino acid side chain or a modified N-terminus). The cyclic nature of the piperidine induces rigid conformational restriction, which is highly desirable for locking peptides into bioactive conformations.

-

The Cbz-Protected N-Ethyl Amine: Provides an orthogonal protection trajectory. The Cbz group is completely stable to both the basic conditions of Fmoc removal (e.g., 20% piperidine) and the highly acidic conditions of global resin cleavage (e.g., 95% TFA) [2].

By understanding the causality of these structural features, researchers can utilize this building block to synthesize complex, branched, or cyclized peptidomimetics that would be otherwise inaccessible using standard linear synthesis.

Strategic Workflow & Orthogonality

The successful incorporation of Benzyl ethyl(piperidin-4-yl)carbamate requires a carefully orchestrated sequence of coupling and deprotection events. Because the piperidine nitrogen is a sterically hindered secondary amine, standard coupling reagents (like DIC/HOBt) often fail to drive the reaction to completion. Instead, highly reactive uronium/aminium salts containing the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group, such as HATU, are required to stabilize the transition state and force the acylation [3].

Workflow for the incorporation and orthogonal deprotection of the piperidine carbamate in SPPS.

Quantitative Data: Reagent Selection & Protection Strategy

To ensure a self-validating and efficient synthesis, the choice of coupling reagent and the understanding of protecting group orthogonality are paramount. The tables below summarize the empirical data governing these choices.

Table 1: Coupling Reagent Efficacy for Piperidine Secondary Amines

| Coupling Reagent | Activating Species | Suitability for 2° Amines | Epimerization Risk | Recommended Eq. |

| DIC / HOBt | OBt-Active Ester | Poor (Sluggish kinetics) | Low | N/A |

| HBTU | OBt-Active Ester | Moderate | Moderate | 5.0 |

| HATU | OAt-Active Ester | Excellent (Rapid) | Low (due to neighboring group effect) | 3.0 - 5.0 |

| PyBOP | Phosphonium Ester | Good | Low | 5.0 |

Table 2: Orthogonal Protection Matrix in the Proposed Workflow

| Protecting Group | Protected Moiety | Deprotection Condition | Stability Profile |

| Fmoc | α -Amines | 20% Piperidine in DMF | Acid stable; Hydrogenolysis stable. |

| tBu / Boc | Side chains | 95% TFA (Cleavage Cocktail) | Base stable; Hydrogenolysis stable. |

| Cbz (Z) | N-Ethyl Amine | H 2 , Pd/C (Hydrogenolysis) | Stable to 20% Piperidine AND 95% TFA. |

Mechanistic Pathway of Secondary Amine Activation

The causality behind choosing HATU lies in its mechanism. The nitrogen atom in the pyridine ring of the HOAt leaving group provides a neighboring group effect, acting as a general base to hydrogen-bond with the incoming secondary amine of the piperidine. This significantly lowers the activation energy required for the nucleophilic attack on the sterically hindered carbonyl carbon.

Mechanistic pathway of HATU-mediated activation and coupling to the sterically hindered secondary amine.

Experimental Protocols

The following protocols are designed as self-validating systems. Because we are coupling an amine in solution to a resin-bound carboxylate, traditional colorimetric amine tests (like the Kaiser test) on the resin will yield false negatives. Validation must be performed via micro-cleavage.

Protocol A: HATU-Mediated Amide Coupling to Resin-Bound Carboxylate

Objective: Conjugate Benzyl ethyl(piperidin-4-yl)carbamate to a resin-bound peptide bearing a free carboxylic acid (e.g., Asp/Glu side chain or succinylated N-terminus).

Materials:

-

Peptide-resin with a free carboxylate (1.0 eq, based on resin loading)

-

Benzyl ethyl(piperidin-4-yl)carbamate (3.0 eq)

-

HATU (3.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Resin Swelling: Swell the peptide-resin in anhydrous DMF for 30 minutes. Drain the solvent.

-

Pre-Activation: In a separate vial, dissolve HATU (3.0 eq) in a minimum volume of DMF. Add this solution to the resin.

-

Base Addition: Add DIPEA (6.0 eq) to the resin mixture. Agitate for 3 minutes to form the OAt-active ester.

-

Amine Addition: Dissolve Benzyl ethyl(piperidin-4-yl)carbamate (3.0 eq) in DMF and add it to the reaction vessel.

-

Coupling: Agitate the mixture at room temperature for 2 to 4 hours. Causality note: Extended coupling times are mandatory due to the steric bulk of the piperidine ring.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min).

-

System Validation (Micro-cleavage): Transfer a few beads to a microcentrifuge tube. Add 100 μ L of TFA/H 2 O (95:5) and incubate for 30 mins. Evaporate the TFA, dissolve the residue in MeCN/H 2 O, and analyze via LC-MS. Look for the mass of the target peptide + 244 Da (mass of the carbamate fragment minus water).

Protocol B: Orthogonal Cbz Deprotection via Catalytic Hydrogenolysis

Objective: Unmask the N-ethyl amine post-cleavage for downstream functionalization, without utilizing harsh hydrofluoric acid.

Materials:

-

Cleaved, purified Cbz-protected peptide (lyophilized)

-

10% Palladium on Carbon (Pd/C) (10% w/w relative to peptide)

-

Hydrogen gas (H 2 balloon)

-

Methanol (MeOH) or MeOH/DMF mixture (depending on peptide solubility)

Step-by-Step Procedure:

-

Dissolution: Dissolve the Cbz-protected peptide in degassed MeOH. If the peptide is highly hydrophobic, a 1:1 mixture of MeOH and DMF may be used.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (Argon or Nitrogen) to prevent ignition of the solvent.

-

Hydrogenation: Evacuate the flask and backfill with H 2 gas using a balloon. Repeat this purge cycle three times to ensure a pure H 2 atmosphere [4].

-

Reaction: Stir the suspension vigorously at room temperature for 2 to 12 hours.

-

System Validation (Reaction Monitoring): Pull a 10 μ L aliquot, filter through a micro-syringe filter, and inject into LC-MS. Complete deprotection is validated by a mass shift of -134 Da (loss of the Cbz group: C 8 H 6 O 2 ).

-

Workup: Once complete, purge the flask with Argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure and lyophilize to yield the free N-ethyl amine peptidomimetic.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at:[Link] [INDEX: 2.1]

Application Note: Strategic Deprotection of Benzyl Carbamate (Cbz) from Piperidine Nitrogen

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The carboxybenzyl (Cbz or Z) group, first introduced by Bergmann and Zervas, is a premier protecting group for amines in organic synthesis and peptide chemistry[1]. In the context of piperidine—a ubiquitous pharmacophore in drug development—the Cbz group provides exceptional stability against strongly basic conditions and mild acids, making it perfectly orthogonal to Boc (acid-labile) and Fmoc (base-labile) protecting groups[2].

The deprotection of a Cbz-protected piperidine relies on the cleavage of the benzylic carbon-oxygen bond. Once this bond is severed, the resulting carbamic acid intermediate is highly unstable and undergoes spontaneous decarboxylation, releasing carbon dioxide and the free secondary amine[3]. As a Senior Application Scientist, selecting the correct cleavage method requires analyzing your substrate's functional group tolerance. The three primary modalities are Catalytic Hydrogenolysis , Catalytic Transfer Hydrogenation (CTH) , and Strong Acid Cleavage .

Decision Matrix for Deprotection Strategy

To prevent unwanted side reactions (such as the reduction of alkenes or the cleavage of sensitive ethers), use the following logical workflow to select your deprotection method.

Decision matrix for selecting Cbz deprotection strategies based on substrate functionality.

Comparative Analytics

Summarizing the quantitative and qualitative parameters of each method ensures predictable scale-up and high-yield recovery.

| Parameter | Catalytic Hydrogenolysis | Transfer Hydrogenation (CTH) | Acidic Cleavage |

| Primary Reagents | H₂ gas (1–5 atm), 10% Pd/C | HCOONH₄ (3–5 eq), 10% Pd/C | 33% HBr in Acetic Acid |

| Optimal Solvent | Methanol, Ethanol, or EtOAc | Methanol or Isopropanol | Glacial Acetic Acid |

| Temperature | 20 °C – 25 °C | 60 °C (or Microwave) | 20 °C – 25 °C |

| Reaction Byproducts | Toluene, CO₂[3] | Toluene, CO₂, NH₃[4] | Benzyl bromide, CO₂[3] |

| Chemoselectivity | Poor for alkenes/alkynes | Moderate (risk of dehalogenation) | Poor for acetals/ethers |

| Typical Yield | > 95% | 90% – 98% | 80% – 90% |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each critical step is provided to ensure reproducibility and safety.

Protocol A: Standard Catalytic Hydrogenolysis

Best for standard substrates lacking reducible functional groups.

Causality & Logic: Hydrogen gas adsorbs onto the palladium surface, facilitating the reduction of the benzylic C-O bond. The reaction is entropically driven by the release of CO₂ gas. Because the newly liberated piperidine is a strong Lewis base, it can coordinate to the palladium and poison the catalyst. Adding a catalytic amount of acetic acid prevents this by protonating the amine.

Step-by-Step Methodology:

-

Preparation: Dissolve the Cbz-protected piperidine (1.0 mmol) in 10 mL of anhydrous Methanol. Add 2 drops of glacial acetic acid to mitigate catalyst poisoning.

-

Catalyst Addition: Flush the reaction flask with Argon. Carefully add 10% Pd/C (10 mol% relative to substrate). Safety Note: Pd/C is highly pyrophoric. Never add dry catalyst to a methanol-rich atmosphere in the presence of oxygen.[3]

-

Hydrogenation: Evacuate the flask and backfill with H₂ gas using a balloon. Repeat this purge cycle three times.

-

Reaction: Stir vigorously at room temperature for 2–12 hours.

-

Validation: Monitor by TLC. The reaction is complete when the starting material is consumed. Stain the TLC plate with Ninhydrin; the liberated secondary piperidine amine will appear as a highly polar spot that turns yellow/brown upon heating.

-

Workup: Purge the flask with Argon. Filter the mixture through a pad of Celite® to remove the Pd/C, rinsing with excess Methanol. Causality: Celite prevents fine, toxic palladium particles from passing into the filtrate. Concentrate under reduced pressure to yield the piperidine acetate salt.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for rapid deprotection, microwave-assisted synthesis, or when avoiding high-pressure H₂ gas.

Causality & Logic: Ammonium formate (HCOONH₄) acts as an in-situ hydrogen donor. Upon heating in the presence of Pd/C, it decomposes into H₂, NH₃, and CO₂[4]. This method is exceptionally fast and highly compatible with microwave dielectric heating[5].

Step-by-Step Methodology:

-

Preparation: Dissolve the Cbz-protected piperidine (1.0 mmol) in 10 mL of Methanol or Isopropanol.

-

Reagent Addition: Add 10% Pd/C (10 mol%), followed by ammonium formate (3.0–5.0 equivalents). Causality: An excess of formate is required because some volatile NH₃ and CO₂ will escape the system, taking H₂ with them.[3]

-

Reaction: Heat the mixture to 60 °C (or apply microwave irradiation at 80 °C for 5–10 minutes)[4]. Monitor for active bubbling, which indicates the decomposition of formate and the decarboxylation of the carbamate.

-

Validation: Analyze via LC-MS. The mass spectrum will show the disappearance of the[M+H]⁺ peak of the starting material and the appearance of the [M-Cbz+H]⁺ peak for the free piperidine.

-

Workup: Cool to room temperature, filter through Celite®, and concentrate. Partition the residue between saturated aqueous NaHCO₃ and Dichloromethane to remove excess ammonium salts, extracting the free piperidine into the organic layer.

Protocol C: Strong Acid Cleavage (HBr/AcOH)

Best for substrates containing reducible groups (e.g., alkenes, alkynes) that would be destroyed by palladium catalysis.

Causality & Logic: This is a harsh but chemoselective approach[3]. The highly acidic environment protonates the carbamate carbonyl. The bromide ion then acts as a nucleophile, attacking the benzylic carbon via an Sₙ2 mechanism to yield benzyl bromide, CO₂, and the piperidine hydrobromide salt[6].

Step-by-Step Methodology:

-

Preparation: In a well-ventilated fume hood, dissolve the Cbz-protected piperidine (1.0 mmol) in 2 mL of anhydrous Dichloromethane.

-

Acid Addition: Slowly add 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH) (5.0 mL). Causality: The reaction will immediately begin evolving CO₂ gas. Ensure the flask is equipped with a gas bubbler or trap.

-

Reaction: Stir at room temperature for 1–4 hours.

-

Validation: The reaction mixture often changes color (yellow to orange). TLC (using a basic eluent like 90:9:1 DCM:MeOH:NH₄OH) will confirm the loss of starting material.

-

Workup: Pour the reaction mixture into 50 mL of cold, anhydrous Diethyl Ether and stir vigorously. Causality: The piperidine hydrobromide salt is insoluble in ether and will precipitate, while the toxic, lachrymatory byproduct (benzyl bromide) remains in solution. Filter the precipitate and wash thoroughly with fresh ether to yield the pure amine hydrobromide salt[3].

Troubleshooting & Field Insights

-

Incomplete Deprotection (Hydrogenolysis): If the reaction stalls, the catalyst may be poisoned by trace sulfur in the substrate or by the basicity of the newly formed piperidine. Solution: Switch to Pearlman’s Catalyst (Pd(OH)₂/C), which is more robust against poisoning, or increase the atmospheric pressure of H₂ using a Parr shaker.

-

N-Methylation Side Reactions: When using Methanol as a solvent during prolonged catalytic hydrogenation, trace amounts of formaldehyde (from methanol oxidation) can undergo reductive amination with the free piperidine, yielding an N-methyl piperidine byproduct. Solution: Switch the solvent to Ethanol or Ethyl Acetate.

References

- Protocol for the Deprotection of the Benzyl Carbam

- Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives, ResearchG

- Greene's Protective Groups in Organic Synthesis, John Wiley & Sons.

- Pd/C Catalysis under Microwave Dielectric He

- Upadacitinib tartrate. Tyrosine-protein kinase JAK1 inhibitor, Portico.

Sources

Application Note: Benzyl ethyl(piperidin-4-yl)carbamate in Modern Drug Discovery

Introduction & Strategic Rationale

Piperidine scaffolds represent a cornerstone in medicinal chemistry, featured prominently in a multitude of FDA-approved therapeutics—particularly for central nervous system (CNS) indications and gastrointestinal disorders targeting G-protein coupled receptors (GPCRs)[1]. Within this chemical space, Benzyl ethyl(piperidin-4-yl)carbamate (CAS: 220395-87-9) emerges as a highly versatile, bifunctional building block[2].

Structurally, it features a secondary amine within the piperidine ring and an ethyl-substituted carbamate protected by a benzyl group (Cbz). The strategic advantage of this molecule lies in its orthogonality. The Cbz group provides essential lipophilicity during early-stage library synthesis, aiding in intermediate purification and assay permeability, while serving as a robust protecting group that is completely orthogonal to Boc or Fmoc chemistries[3][4]. This allows drug development professionals to execute complex, multistep syntheses—such as the development of muscarinic M4 receptor antagonists—with high regioselectivity and yield[5].

Physicochemical Profiling

A comprehensive understanding of a building block's physicochemical properties is critical for predicting its behavior in both chemical reactions and biological systems[4]. The table below summarizes the quantitative data for Benzyl ethyl(piperidin-4-yl)carbamate to guide synthetic planning.

| Property | Value | Clinical / Synthetic Relevance |

| Molecular Formula | C15H22N2O2 | Standard bifunctional piperidine carbamate derivative. |

| Molecular Weight | 262.35 g/mol | Low molecular weight allows for downstream diversification without violating Lipinski's Rule of 5. |

| CAS Number | 220395-87-9 | Industry-standard identifier for procurement and library registration[2]. |

| pKa (Predicted) | ~10.2 (Piperidine N) | Ensures protonation at physiological pH; renders the ring nitrogen highly nucleophilic for SN2 or reductive amination[4]. |

| LogP (Predicted) | ~2.5 - 3.0 | The benzyl group significantly increases lipophilicity compared to Boc-derivatives, aiding membrane permeability in intermediate cell-based assays[4]. |

Mechanistic Insights & Workflow

In the synthesis of neurological therapeutics, the piperidine ring acts as a critical pharmacophore that anchors the molecule within the receptor's orthosteric site[5]. The ethyl substitution on the carbamate nitrogen introduces precise steric bulk that can lock the conformational geometry of the pendant group, often improving binding affinity and selectivity against off-target kinases.

Causality in Experimental Choices: When functionalizing the piperidine nitrogen, reductive amination is overwhelmingly preferred over direct alkylation. Alkyl halides often lead to over-alkylation (quaternization) of the highly nucleophilic secondary amine. By utilizing reductive amination with Sodium triacetoxyborohydride (STAB), the reaction selectively halts at the tertiary amine stage. Following this core functionalization, the benzyl carbamate (Cbz) group can be cleanly removed via catalytic hydrogenation (Pd/C, H2) under mild conditions[6]. This reveals the secondary ethylamine, which can then be subjected to amide coupling or Buchwald-Hartwig cross-coupling to generate the final Active Pharmaceutical Ingredient (API)[7].

Synthetic workflow of Benzyl ethyl(piperidin-4-yl)carbamate in GPCR drug discovery.

Experimental Protocols

The following protocols provide a self-validating system for utilizing Benzyl ethyl(piperidin-4-yl)carbamate in a standard drug discovery workflow.

Protocol A: Reductive Amination of the Piperidine Core

Objective: To functionalize the secondary amine of the piperidine ring with a target aldehyde (e.g., for synthesizing M4 antagonist precursors)[5]. Rationale: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it is mild and selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde starting material, preventing the formation of primary alcohol byproducts.

Materials:

-

Benzyl ethyl(piperidin-4-yl)carbamate (1.0 eq)

-

Target Aldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Glacial Acetic Acid (0.1 eq, as a catalyst)

Step-by-Step Procedure:

-

Imine Formation: Dissolve Benzyl ethyl(piperidin-4-yl)carbamate and the target aldehyde in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere. Add glacial acetic acid (0.1 eq). Stir at room temperature for 1 hour. Mechanistic Note: Pre-stirring allows for complete iminium ion formation, maximizing the yield of the subsequent reduction step.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB portion-wise over 10 minutes to control the mild exotherm.

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor reaction completion via LC-MS.

-

Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases and the aqueous layer reaches pH ~8. Validation Note: A pH of 8 ensures the newly formed tertiary amine is fully deprotonated and partitions cleanly into the organic layer.

-

Extraction & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Catalytic Hydrogenation (Cbz Deprotection)

Objective: To remove the benzyl carbamate protecting group, revealing the secondary ethylamine for subsequent diversification[6]. Rationale: Palladium on carbon (Pd/C) with hydrogen gas provides a clean, highly efficient deprotection that is orthogonal to acid-labile groups (like Boc). Methanol is used to ensure the solubility of both the lipophilic starting material and the polar amine product.

Materials:

-

N-alkylated Benzyl ethyl(piperidin-4-yl)carbamate intermediate (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

-

Methanol (MeOH), HPLC grade

-

Hydrogen gas (Balloon or Parr shaker)

Step-by-Step Procedure:

-

Preparation: Dissolve the intermediate in MeOH (0.1 M) in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution. Safety Note: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Wet the catalyst with a small amount of toluene before adding it to the reaction flask, or add it strictly under a continuous stream of nitrogen[6].

-

Purging: Evacuate the flask and backfill with nitrogen (3x) to remove oxygen. Then, evacuate and backfill with hydrogen gas (3x).

-

Reaction: Stir the suspension vigorously under a hydrogen atmosphere (1 atm via balloon) at room temperature for 4-8 hours.

-

Filtration: Once LC-MS indicates complete consumption of the starting material (disappearance of the M+H corresponding to the Cbz-protected mass), filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess MeOH.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude ethyl(piperidin-4-yl)amine derivative. The product is typically >95% pure and can be used directly in subsequent amide coupling reactions without further purification.

References

- The Role of Tert-butyl N-piperidin-4-ylcarbamate in Modern Pharmaceutical Synthesis.NBInno.

- benzyl ethyl(piperidin-4-yl)carbamate | 220395-87-9.ChemicalBook.

- Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol.Organic-Chemistry.org.

- A Comparative Analysis of 1-(3-Methoxypropyl)-4-piperidinamine and Other Piperidine Building Blocks for Drug Discovery.BenchChem.

- An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.ResearchGate.

- WO2017079641A1 - N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists.Google Patents.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.National Institutes of Health (NIH).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benzyl ethyl(piperidin-4-yl)carbamate | 220395-87-9 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

Troubleshooting & Optimization

Section 1: The Causality of Degradation (Mechanistic Insight)

Technical Support Center: Benzyl Chloroformate (Cbz-Cl) Degradation & Troubleshooting

Welcome to the Cbz-Cl Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete amine protections, unexplained side reactions, or irreproducible yields when using benzyl chloroformate (Cbz-Cl). Because Cbz-Cl is an electrophilic acylating agent with a highly labile chloride leaving group, it is inherently unstable under humid or elevated temperature conditions[1].

This guide provides a deep mechanistic dive into Cbz-Cl degradation, an FAQ for daily handling, and a self-validating troubleshooting workflow to ensure your carbamate formations succeed on the first attempt.

Why does Cbz-Cl go bad, and why does it ruin your synthesis?

Cbz-Cl is exceptionally moisture-sensitive. When exposed to water, the electrophilic carbonyl carbon undergoes nucleophilic attack, displacing the chloride ion to form an unstable benzyl carbonic acid intermediate[1][2]. This intermediate rapidly decarboxylates, releasing carbon dioxide gas, benzyl alcohol, and hydrochloric acid (HCl)[2].

The generation of HCl is the primary culprit behind reaction failure. In amine protection, the target amine must possess a free lone pair to act as a nucleophile. The evolved HCl rapidly protonates the starting material, converting it into a non-nucleophilic ammonium salt, thereby halting the reaction entirely[3]. Furthermore, thermal stress (>100°C) triggers a different degradation pathway, yielding benzyl chloride and CO2[1].

Mechanistic pathways of Cbz-Cl degradation via moisture (hydrolysis) and thermal stress.

Section 2: Quantitative Data & Degradation Tracking

To effectively troubleshoot, you must be able to identify degradation products analytically. The table below summarizes the physical and spectroscopic properties of Cbz-Cl and its primary degradation byproducts.

| Compound | Role in Synthesis | Boiling Point (°C) | Density (g/mL) | 1H NMR Marker (CDCl3) | Impact on Reaction |

| Benzyl Chloroformate | Active Reagent | 103 (at 20 mmHg) | 1.21 | Singlet, ~5.3 ppm (CH2) | Forms target carbamate |

| Benzyl Alcohol | Hydrolysis Byproduct | 205 | 1.04 | Singlet, ~4.7 ppm (CH2) | Competes as nucleophile |

| Hydrochloric Acid | Hydrolysis Byproduct | Gas / Aqueous | N/A | Broad exchangeable | Protonates target amine |

| Carbon Dioxide | Decarboxylation Byproduct | Gas | N/A | N/A | Causes pressure buildup |

| Benzyl Chloride | Thermal Byproduct | 179 | 1.10 | Singlet, ~4.6 ppm (CH2) | Alkylates target amine |

Note: Data aggregated from standard chemical safety and property databases[1][2].

Section 3: Frequently Asked Questions (FAQs)

Q: I added 1.2 equivalents of Cbz-Cl, but my reaction stalled at 50% conversion. Why? A: This is a classic symptom of HCl poisoning combined with reagent loss. If your Cbz-Cl has partially hydrolyzed, you are not actually adding 1.2 equivalents of active reagent. More critically, the HCl generated from the degraded reagent (and from the successful protection events) protonates your unreacted amine[3]. If your base (e.g., triethylamine, DIPEA, or Na2CO3) is insufficient to scavenge this excess acid, the remaining amine becomes a non-nucleophilic ammonium salt, stalling the reaction.

Q: How should I store Cbz-Cl to maximize its shelf life? A: Cbz-Cl must be stored at 2–8°C in a tightly sealed, corrosion-resistant container (glass or PTFE) under an inert atmosphere (nitrogen or argon)[1][4]. Never store it at room temperature or in a humid environment. When removing it from the fridge, allow the bottle to warm to room temperature in a desiccator before opening; otherwise, atmospheric condensation will introduce moisture directly into the cold reagent.

Q: My Cbz-Cl bottle hissed loudly when I opened it. Is it still safe to use? A: A hissing sound indicates pressure buildup from carbon dioxide gas, a direct byproduct of hydrolysis or thermal degradation[1][2]. The reagent has definitely degraded to some extent. You must assay the reagent via 1H NMR before use. If the benzyl alcohol peak (~4.7 ppm) is prominent, discard the bottle safely, as the exact molarity of active Cbz-Cl is now unknown.

Section 4: Troubleshooting Workflow for Failed Protections

When a Cbz-protection fails, do not blindly repeat the experiment. Follow this logical decision tree to identify the root cause.

Decision tree for troubleshooting low conversion in Cbz-Cl protection reactions.

Section 5: Standard Operating Procedure (SOP) - Self-Validating Protocol for Cbz Protection

To eliminate the variables of reagent degradation and pH fluctuation, use this self-validating Schotten-Baumann methodology[5]. This protocol builds in quality-control checkpoints so that a failure is caught before the reaction is worked up.

Materials:

-

Amine substrate (1.0 eq)

-

Benzyl chloroformate (1.2 eq)

-

Sodium carbonate (Na2CO3) or Sodium bicarbonate (NaHCO3) (3.0 eq)

-

Solvent: 1:1 mixture of Ethyl Acetate (EtOAc) and Water

Step-by-Step Methodology:

-

Reagent Validation (Checkpoint 1): Before starting, dissolve 10 µL of Cbz-Cl in 0.5 mL of CDCl3 and run a rapid 1H NMR.

-

Validation: Confirm the presence of the CH2 singlet at ~5.3 ppm. If a singlet at ~4.7 ppm (benzyl alcohol) integrates to >5% relative to the 5.3 ppm peak, discard the reagent and obtain a fresh bottle.

-

-

Substrate Dissolution: Dissolve the amine substrate (1.0 eq) in EtOAc. Add an equal volume of water containing the dissolved Na2CO3 (3.0 eq).

-

Causality: The biphasic system separates the organic-soluble Cbz-Cl from the bulk water, slowing background hydrolysis, while the aqueous base acts as an infinite sink for the generated HCl.

-

-

Temperature Control: Cool the vigorously stirring biphasic mixture to 0°C using an ice bath.

-

Causality: Lower temperatures suppress the competing hydrolysis of Cbz-Cl by water, favoring the faster aminolysis reaction[5].

-

-

Reagent Addition: Add the Cbz-Cl (1.2 eq) dropwise over 15 minutes.

-

In-Process pH Validation (Checkpoint 2): After 30 minutes, stop stirring, allow the layers to separate, and spot the aqueous layer onto pH paper.

-

Validation: The pH must be ≥ 8. If the pH has dropped below 8, the HCl has overwhelmed the base, and the unreacted amine is now protonated[3]. Add additional solid Na2CO3 until the pH is restored to 9.

-

-

Reaction Monitoring (Checkpoint 3): Monitor the organic layer via TLC or LC-MS. Once the starting material is consumed, separate the layers, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

References

-

Grokipedia. "Benzyl chloroformate." Vertex AI Search Grounding. Available at: [Link]

-

Cole-Parmer. "Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene." Vertex AI Search Grounding. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). "Chloroformates Acute Exposure Guideline Levels." Vertex AI Search Grounding. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Overcoming Oiling Out in Carbamate Crystallization

Welcome to the Technical Support Center for crystallization process development. This guide is specifically engineered for researchers and drug development professionals struggling with the purification of oily carbamate products (such as N-Boc protected amines and active pharmaceutical ingredients).

Carbamates are notoriously difficult to crystallize due to the high conformational flexibility of the carbamate linkage, which inherently lowers the molecular melting point and lattice energy. This frequently leads to Liquid-Liquid Phase Separation (LLPS)—colloquially known as "oiling out"—rather than true crystallization.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my carbamate product form a stubborn oil instead of precipitating as a crystal? A: This phenomenon is driven by Liquid-Liquid Phase Separation (LLPS). When supersaturation is generated (via cooling or anti-solvent addition), the system can take two thermodynamic pathways. If the integration of solute molecules into a rigid crystal lattice is kinetically hindered, the solution separates into a solute-rich liquid phase (the "oil") and a solute-lean continuous phase[1]. Because the molecules in the oil phase possess high mobility and arrange randomly, this oil acts as an excellent solvent for impurities, which further depresses the freezing point and prevents solidification[1].

Q2: How does my choice of solvent influence the risk of oiling out? A: Solvent selection directly dictates the position of the miscibility gap (the LLPS boundary) relative to the nucleation boundary. Solvents in which your carbamate has exceptionally high solubility are counterintuitively dangerous; they reduce the maximum achievable supersaturation, forcing the system to hit the LLPS boundary before it can reach the metastable zone required for crystalline nucleation[2].

Q3: Can I rescue an oiled-out batch by simply dumping seed crystals into the emulsion? A: No. Adding seed crystals after LLPS has occurred (when the system is an emulsion) is a common but flawed practice. Because the LLPS is a thermodynamic miscibility gap, the continuous phase may actually be undersaturated relative to the crystal, causing your seeds to dissolve. Alternatively, the oil droplets may coat the seeds, physically blocking lattice growth[3]. Seeding must occur before the onset of oiling out.

Part 2: Process Parameters & Causality Data

To rationally design your crystallization workflow, you must understand how physical parameters manipulate the phase diagram. The table below summarizes the causality behind key variables and provides actionable interventions.

| Process Parameter | Effect on LLPS (Oiling Out) | Mechanistic Causality | Recommended Action |

| Initial Concentration | High concentrations drastically increase LLPS risk. | The system intersects the binodal curve (miscibility gap) prematurely during cooling, forming a stable oil phase[4]. | Dilute the starting mixture to lower the initial concentration before cooling[4]. |

| Cooling Rate | Rapid cooling promotes oiling out. | Fast cooling generates high supersaturation rapidly, kinetically bypassing the slower process of crystal lattice integration[1]. | Implement a slow, controlled cooling profile (e.g., 0.1 °C/min). |

| Solvent Solubility | High-solubility solvents increase risk. | High solubility depresses the supersaturation limit, favoring liquid demixing over solid nucleation[2]. | Select a solvent/anti-solvent system with moderate solubility gradients. |

| Impurity Profile | High impurities stabilize the oil phase. | Impurities act as freezing point depressants and partition preferentially into the highly mobile oil droplets[1]. | Pre-treat the crude mixture with activated charcoal or a silica plug. |

Part 3: Thermodynamic Pathways Visualization

The following diagram illustrates the logical branching of a supersaturated system. Understanding this pathway is critical for timing your interventions (like seeding).

Thermodynamic pathways: LLPS (oiling out) vs. classical nucleation.

Part 4: Troubleshooting Workflows & Methodologies

Protocol A: Preventative Low-Supersaturation Seeding (Best Practice)

This self-validating protocol is designed to force the system into the crystalline pathway by providing a low-energy surface for lattice growth before the miscibility gap is reached.

-

Pre-treatment: Dissolve the crude carbamate in a minimal volume of a moderate-solubility solvent (e.g., Ethyl Acetate) at elevated temperature (e.g., 50 °C). Pass through a 0.45 µm PTFE filter to remove heterogeneous impurities that might trigger premature phase separation.

-

Dilution: Dilute the solution to a low initial concentration (e.g., <15 mg/mL) to ensure the cooling trajectory avoids the stable oil phase region[4].

-

Controlled Cooling: Cool the reactor slowly (0.1 °C/min) until the solution is slightly supersaturated but remains optically clear (no turbidity).

-

Strategic Seeding: Introduce 1-5 wt% of pure carbamate seed crystals. Self-Validation Check: The seeds should remain suspended and not dissolve. If they dissolve, the system is undersaturated; reheat and reduce solvent volume.

-

Aging & Isolation: Hold the temperature for 2 hours to allow the seed bed to grow, then resume slow cooling to the final isolation temperature. Filter and wash with cold anti-solvent.

Protocol B: Trituration Recovery of an Oiled-Out Carbamate

If your carbamate has already oiled out into a stubborn, gummy residue at the bottom of your flask, use this methodology to break the stable emulsion and induce crystallization[5].

-

Decantation: Carefully decant and discard the supernatant mother liquor. The oil contains your product, but it is currently acting as a solvent for its own impurities.

-

Pulping/Trituration: Add a strictly non-polar anti-solvent (e.g., Hexane, Heptane, or Diethyl Ether) directly to the oil[5].

-

Mechanical Agitation: Vigorously triturate (scratch the oil against the glass with a glass rod) or apply ultrasonic bath sonication for 15-30 minutes. The non-polar solvent extracts lipophilic impurities while the mechanical energy overcomes the activation barrier for nucleation.

-

Seeding (Optional): If available, add a microscopic seed crystal during sonication.

-

Isolation: Once the oil transforms into a free-flowing powder, filter immediately under vacuum and wash with cold hexane to prevent re-oiling.

Step-by-step trituration workflow for recovering oiled-out carbamate products.

References

-

Study on the Oiling-out and Crystallization for the Purification of Idebenone Source: Organic Process Research & Development, American Chemical Society (ACS) URL:[Link]

-

Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: ACS Publications URL:[Link]

-

Oiling Out in Crystallization: Detection and Prevention Source: Mettler Toledo URL:[Link]

Sources

handling and storage recommendations for benzyl carbamates

Welcome to the Benzyl Carbamate Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with field-proven methodologies for the handling, storage, and synthetic application of benzyl carbamates.

Benzyl carbamate (often used to install the carboxybenzyl or "Cbz/Z" protecting group) is a cornerstone reagent in peptide synthesis and medicinal chemistry[1][2]. However, its stability and reactivity are highly dependent on rigorous environmental controls. This guide synthesizes technical accuracy with mechanistic causality to ensure your workflows are robust, reproducible, and safe.

Operational Workflow: Handling & Storage Lifecycle

The following diagram outlines the critical path from reagent receipt to waste disposal, highlighting the environmental controls required at each stage to maintain chemical integrity.

Workflow for the handling, storage, and synthetic application of benzyl carbamates.

Critical Physical & Storage Parameters

To ensure stoichiometric precision during synthesis, the reagent must meet strict physical criteria. Deviations in these metrics often indicate degradation or moisture ingress.

| Parameter | Specification / Recommendation | Reference |

| CAS Number | 621-84-1 | [1] |

| Melting Point | 86°C – 90°C | [1] |

| Purity (GC) | > 98.00% | [1] |

| Moisture Content | NMT 1.00% | [1] |

| Short-Term Storage | Room Temperature (Tightly closed, dry) | [1][3] |

| Long-Term Storage | 2-8°C (Cool, dry, dark place away from oxidizers) | [4][5] |

Troubleshooting Guide: Handling, Storage & Stability

Q: Why did my benzyl carbamate powder become clumpy and difficult to weigh?

-

Causality: Benzyl carbamate is highly susceptible to absorbing atmospheric moisture. If a refrigerated container is opened immediately upon removal from cold storage, atmospheric water rapidly condenses on the cold powder. This causes clumping and increases the moisture content beyond the acceptable limit of 1.00%[1]. Water acts as a competing nucleophile during synthetic coupling steps, drastically reducing your yields.

-

Protocol: Always allow the sealed container to equilibrate to room temperature inside a desiccator before opening[3][5].